2-Propionyl-4-nitrothiophene

Nitration regioselectivity Thiophene functionalization Isomer separation

2-Propionyl-4-nitrothiophene (IUPAC: 1-(4-nitrothiophen-2-yl)propan-1-one, CAS 32412-47-8, molecular formula C₇H₇NO₃S, MW 185.20 g/mol) is a heterocyclic nitro ketone belonging to the 2-acyl-4-nitrothiophene subclass. It is the predominant regioisomer formed during the direct nitration of 2-propionylthiophene, constituting approximately 90% of the 4-nitro/5-nitro isomer mixture.

Molecular Formula C7H7NO3S
Molecular Weight 185.20 g/mol
CAS No. 32412-47-8
Cat. No. B8407410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionyl-4-nitrothiophene
CAS32412-47-8
Molecular FormulaC7H7NO3S
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CS1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3S/c1-2-6(9)7-3-5(4-12-7)8(10)11/h3-4H,2H2,1H3
InChIKeyGSHGOQLATWIRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propionyl-4-nitrothiophene (CAS 32412-47-8): Core Identity and Procurement-Relevant Classification


2-Propionyl-4-nitrothiophene (IUPAC: 1-(4-nitrothiophen-2-yl)propan-1-one, CAS 32412-47-8, molecular formula C₇H₇NO₃S, MW 185.20 g/mol) is a heterocyclic nitro ketone belonging to the 2-acyl-4-nitrothiophene subclass [1]. It is the predominant regioisomer formed during the direct nitration of 2-propionylthiophene, constituting approximately 90% of the 4-nitro/5-nitro isomer mixture [2]. The compound bears both an electron-withdrawing nitro group at the 4-position and a propionyl group at the 2-position of the thiophene ring, endowing it with a dual reactivity profile exploited in synthetic organic chemistry—particularly as a precursor to acetamido ketones and polyfunctionalized nitro-diene building blocks [3].

Why the 4-Nitro Regioisomer Cannot Be Replaced by 2-Propionyl-5-nitrothiophene or Other Thiophene Analogs


The position of the nitro substituent on the thiophene ring fundamentally dictates the electronic structure, reactivity mechanism, and physicochemical properties of 2-acyl-nitrothiophenes. The 4-nitro isomer (32412-47-8) and its 5-nitro counterpart (32412-48-9) are constitutional isomers with identical molecular formula and molecular weight, yet they diverge sharply in reduction potential, nucleophilic substitution mechanism, lipophilicity, and polar surface area [1] [2]. Direct nitration of 2-propionylthiophene overwhelmingly favors the 4-nitro isomer (~90%), meaning that procurement of the pure 5-nitro isomer requires a separate, lengthier synthetic route via oxime nitration and saponification [3]. Substituting one isomer for the other without verifying regioisomeric identity will lead to irreproducible reaction outcomes, altered product distributions, and, in biological contexts, divergent anti-parasitic potency [4]. The following quantitative evidence demonstrates why regioisomer identity must be explicitly specified in procurement and experimental protocols.

Quantitative Differentiation Evidence: 2-Propionyl-4-nitrothiophene versus Its Closest Analogs


Nitration Regioisomeric Ratio: 90% 4-Nitro Selectivity Defines Synthetic Accessibility

Direct nitration of 2-propionylthiophene with nitric acid in sulfuric acid/acetic acid yields a mixture of 2-propionyl-4-nitrothiophene and 2-propionyl-5-nitrothiophene in which the 4-nitro isomer constitutes approximately 90% of the product mixture [1]. The pure 4-nitro isomer can be isolated directly by crystallization from this mixture. In contrast, the 5-nitro isomer cannot be obtained in acceptable purity from the direct nitration mixture; its isolation requires an alternative three-step sequence: (i) conversion of the ketone to its oxime, (ii) nitration of the oxime to yield predominantly the 5-nitro oxime, and (iii) saponification to liberate the 5-nitro ketone [1]. This fundamental difference in synthetic accessibility means that 2-propionyl-4-nitrothiophene is the intrinsically major, more readily available regioisomer for procurement.

Nitration regioselectivity Thiophene functionalization Isomer separation

Electrochemical Reduction Potential (E₁/₂): 4-Nitro Derivatives Show More Cathodic Potentials than 5-Nitro Counterparts

Cyclic voltammetry of organometallic imines derived from 4-nitrothiophene and 5-nitrothiophene reveals a consistent and substantial difference in nitro group reduction potential. The 4-nitrothiophene-derived imines (1a–3a) exhibit E₁/₂ values ranging from −0.92 V to −1.04 V, whereas the corresponding 5-nitrothiophene-derived imines (1b–3b) show significantly more anodic E₁/₂ values of −0.56 V to −0.78 V [1] [2]. This ~0.26–0.48 V difference indicates that 5-nitro derivatives are more readily reduced to radical anion species, a property directly linked to their enhanced anti-parasitic activity. The more cathodic reduction potential of the 4-nitro system implies greater stability toward single-electron reduction, making it less prone to generate radical intermediates under mild reducing conditions.

Cyclic voltammetry Nitro group reduction Radical anion formation

Nucleophilic Substitution Mechanism: Ionic SN(AEAE) for 4-Nitro vs. Radical SRN1 for 5-Nitro Derivatives

A head-to-head mechanistic study of (4-nitro-2-thienyl)neopentyl chloride and (5-nitro-2-thienyl)neopentyl chloride reacting with p-toluenesulfinate, azide, and p-toluenethiolate ions in DMSO at 20 °C revealed fundamentally divergent substitution mechanisms [1]. Substitutions in the 4-nitro series proceed exclusively via an ionic SN(AEAE) process, wherein the nucleophile attacks the unsubstituted 5-position of the thiophene ring, followed by elimination of the leaving group. In contrast, substitutions in the 5-nitro series proceed via the SRN1 radical chain mechanism, which generates complex product mixtures from competing SRN1, SN2, elimination, electron transfer, and radical coupling pathways [1] [2]. Despite both mechanisms delivering high overall yields (70–95%), the 4-nitro SN(AEAE) pathway yields cleaner product profiles, whereas the 5-nitro SRN1 pathway produces mixtures requiring chromatographic separation.

Nucleophilic aromatic substitution SRN1 mechanism SN(AEAE) mechanism

Physicochemical Divergence: 4-Nitro Isomer Exhibits Lower LogP and Smaller Polar Surface Area than the 5-Nitro Isomer

Calculated physicochemical descriptors reveal marked differences between the two regioisomers that influence solubility, permeability, and chromatographic behavior. 2-Propionyl-4-nitrothiophene has a computed XlogP of 1.9 and a topological polar surface area (TPSA) of 60.21 Ų [1]. In contrast, 2-propionyl-5-nitrothiophene exhibits a higher LogP of 2.77 and a larger PSA of 91.13 Ų [2]. The 4-nitro isomer is therefore comparatively more hydrophilic (lower LogP) and possesses a smaller polar surface area, which translates to altered retention times in reversed-phase chromatography, different solubility profiles in aqueous-organic mixtures, and distinct permeability characteristics relevant to biological assay design.

Lipophilicity Polar surface area Drug-likeness parameters

Ring-Opening Reactivity with Pyrrolidine: 4-Nitrothiophenes Yield Polyfunctionalized 1,3-Butadiene Building Blocks

2-Substituted 4-nitrothiophenes undergo a synthetically valuable ring-opening reaction upon treatment with pyrrolidine (9 equiv.) and silver nitrate (1.1 equiv.) in ethanol at room temperature, followed by S-methylation with methyl iodide, to afford 4-methylthio-2-nitro-1-pyrrolidino-1,3-butadienes in good yields [1]. This transformation is general across diverse 2-substituents (7c–i) and provides access to polyfunctionalized nitro-unsaturated building blocks that can be further elaborated with Grignard reagents to yield 4-methylthio-2-nitro-1-(p-tolyl)-1,3-butadienes [1]. The parent 2-nitrothiophene, in contrast, undergoes ring-opening with retention of the C–S bond, yielding a different product class (silver butadienethiolates) [1]. This divergent reactivity is a direct consequence of the 4-nitro substitution pattern and is not replicated by the corresponding 5-nitrothiophene isomers under these conditions.

Ring-opening reactions Nitroenamine synthesis Synthetic building blocks

High-Confidence Application Scenarios for 2-Propionyl-4-nitrothiophene Based on Verified Differentiation Evidence


Synthesis of Acetamido Ketone Intermediates via Reductive Acetylation

2-Propionyl-4-nitrothiophene is directly converted to the corresponding 4-acetamido-2-propionylthiophene by treatment with reduced iron powder in a mixture of acetic acid and acetic anhydride at 50–105 °C, with reported yields of 61–82% for nitro-to-acetamido transformations across the thiophene series [4] [5]. The resulting acetamido ketone serves as a key intermediate for further derivatization, including oxime formation and subsequent conversion to diacetamidothiophenes [4]. This reductive acetylation pathway is a well-established transformation specific to nitro-thiophene ketones and is the primary downstream processing route for this compound class.

Precursor to Polyfunctionalized 1,3-Butadiene Building Blocks via Ring-Opening

The 4-nitro substitution pattern enables a unique ring-opening reaction with secondary amines (e.g., pyrrolidine) in the presence of silver nitrate, yielding nitroenamine intermediates that can be S-methylated and subsequently reacted with Grignard reagents to access polyfunctionalized 1,3-butadienes [4]. These butadiene derivatives contain nitro, amino, and methylthio substituents arrayed in defined stereochemical configurations (assigned by ¹H NMR and NOE experiments), making them attractive precursors for cycloaddition reactions, heterocycle construction, and diversity-oriented synthesis [4].

Electrochemical Probe Development Utilizing Controlled Nitro Group Reduction Potential

The more cathodic reduction potential of the 4-nitrothienyl moiety (E₁/₂ = −0.92 to −1.04 V, ~260–480 mV more negative than 5-nitro analogs) makes 2-propionyl-4-nitrothiophene a suitable scaffold for designing redox probes that require stability against unintended single-electron reduction under mild biological or catalytic conditions [4] [5]. This electrochemical property is directly relevant for applications where controlled generation of nitro radical anions is required, such as in hypoxia-selective imaging agents or electron-transfer catalyst design.

Organometallic Complex Synthesis with Defined Electrochemical Signatures

2-Propionyl-4-nitrothiophene can be elaborated into Schiff base imines that coordinate to ferrocenyl or cyrhetrenyl organometallic fragments [4]. The resulting complexes exhibit well-characterized electrochemical and structural properties, with the 4-nitro substitution pattern conferring specific reduction potentials, X-ray diffraction-quality crystallinity, and distinct anti-parasitic selectivity profiles compared to their 5-nitro counterparts [4]. These complexes are of interest in bioorganometallic chemistry and medicinal inorganic chemistry research programs.

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